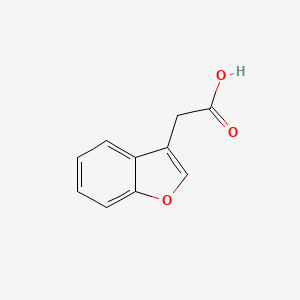
2-(Benzofuran-3-yl)acetic acid
Vue d'ensemble
Description
2-(Benzofuran-3-yl)acetic acid and its derivatives are a class of organic compounds that have garnered interest due to their diverse range of biological activities and potential applications in various fields. These compounds are characterized by a benzofuran moiety linked to an acetic acid group, which can be further modified to produce a variety of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of 2-(benzofuran-3-yl)acetic acid derivatives involves various chemical reactions and conditions. For instance, a one-step approach was used to synthesize a derivative by a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid, followed by acid-catalyzed cyclization . Other derivatives were synthesized under mild conditions and characterized by spectroscopic analysis . The mass spectrometric behavior of some derivatives has also been studied, revealing unusual fragmentation pathways .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using spectroscopic methods and quantum chemical computations. Single crystal X-ray diffraction technique has been employed to determine the three-dimensional crystal structures, revealing that the benzofuran and substituted phenyl rings are individually planar and almost perpendicular to each other . Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, along with theoretical computations, have provided insights into the geometrical parameters, vibrational modes, and electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity and interactions of 2-(benzofuran-3-yl)acetic acid derivatives have been analyzed using various computational methods. Studies have focused on the weak intermolecular interactions, molecular docking analysis, and the investigation of nonlinear optical properties. These analyses have helped to understand the reactivity of the molecule and its potential inhibitor effect against cancer and microbial diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been explored through experimental and theoretical approaches. The crystal structures of some derivatives are stabilized by intermolecular interactions such as aromatic π–π interactions and hydrogen bonds . The solvatochromic behavior and dipole moments of novel derivatives have been investigated, indicating that the molecules are more polar in the excited state . Additionally, the antioxidant properties of certain derivatives have been evaluated, with some showing better scavenging effects than standard drugs .
Applications De Recherche Scientifique
-
Antimicrobial Agents
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents .
- Methods : The development of these agents involves chemical synthesis and testing against various microbes .
- Results : These compounds have shown promising results in combating antibiotic resistance, a major global problem .
-
Antiviral Agents
- Field : Medical and Pharmaceutical Research
- Application : Certain benzofuran compounds have shown anti-hepatitis C virus activity .
- Methods : These compounds are developed and tested for their ability to inhibit the replication of the hepatitis C virus .
- Results : A novel macrocyclic benzofuran compound has shown potential as a therapeutic drug for hepatitis C .
-
Anticancer Agents
- Field : Oncology and Pharmaceutical Research
- Application : Some substituted benzofurans have shown significant anticancer activities .
- Methods : These compounds are tested for their ability to inhibit the growth of various types of cancer cells .
- Results : One compound was found to have significant cell growth inhibitory effects on various types of cancer cells .
-
Antioxidative Agents
- Field : Biochemistry and Pharmaceutical Research
- Application : Benzofuran compounds have shown strong antioxidative activities .
- Methods : These compounds are tested for their ability to neutralize harmful free radicals .
- Results : The antioxidative properties of these compounds make them potential candidates for the treatment of diseases caused by oxidative stress .
-
Antidepressant Agents
- Field : Psychiatry and Pharmaceutical Research
- Application : Some benzofuran derivatives have been used as antidepressants .
- Methods : These compounds are tested for their ability to alleviate symptoms of depression .
- Results : Benzofuran derivatives have shown promise in the treatment of depressive disorders .
-
Antihyperglycemic Agents
- Field : Endocrinology and Pharmaceutical Research
- Application : Benzofuran derivatives have been used as antihyperglycemic agents .
- Methods : These compounds are tested for their ability to lower blood glucose levels .
- Results : Benzofuran derivatives have shown potential in the treatment of diabetes .
-
Analgesic Agents
-
Anti-inflammatory Agents
- Field : Medical and Pharmaceutical Research
- Application : Some benzofuran derivatives have been used as anti-inflammatory agents .
- Methods : These compounds are tested for their ability to reduce inflammation .
- Results : Benzofuran derivatives have shown potential in the treatment of inflammatory conditions .
-
Antiparasitic Agents
- Field : Parasitology and Pharmaceutical Research
- Application : Benzofuran derivatives have been used as antiparasitic agents .
- Methods : These compounds are tested for their ability to kill or inhibit the growth of parasites .
- Results : Benzofuran derivatives have shown potential in the treatment of parasitic infections .
Orientations Futures
Benzofuran and its derivatives, including 2-(Benzofuran-3-yl)acetic acid, have been identified as promising structures for the development of new therapeutic agents . They have been used in the treatment of various diseases and have potential applications in many fields of drug invention and development .
Propriétés
IUPAC Name |
2-(1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFCMIUUHJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376594 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-3-yl)acetic acid | |
CAS RN |
64175-51-5 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


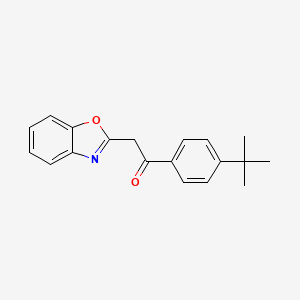
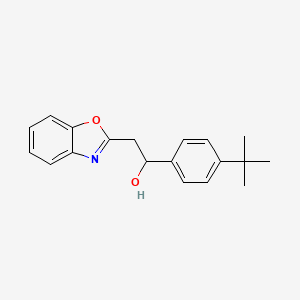

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

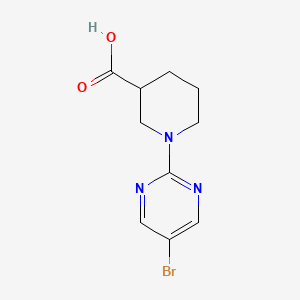
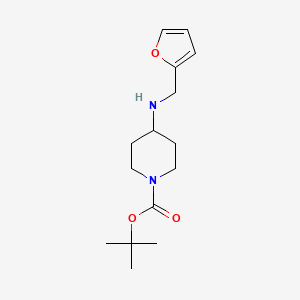
![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
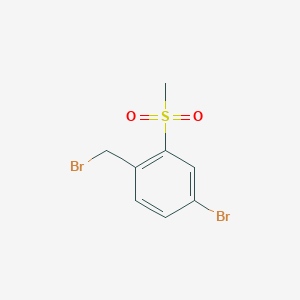
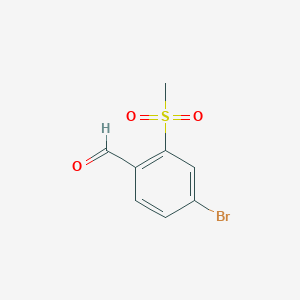
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
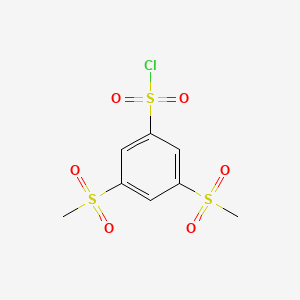
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)